4-tert-butylfuran-2-carboxylic acid
Overview
Description
4-tert-butylfuran-2-carboxylic acid is an organic compound belonging to the furan family It features a furan ring substituted with a tert-butyl group at the fourth position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylfuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with furan, which is commercially available.
Substitution Reaction: The tert-butyl group is introduced at the fourth position of the furan ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group is introduced at the second position through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-tert-butylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Products include furan-2,5-dicarboxylic acid and other oxidized derivatives.
Reduction: Products include 4-tert-butyl-furan-2-methanol and 4-tert-butyl-furan-2-aldehyde.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated furans.
Scientific Research Applications
4-tert-butylfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-tert-butylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the furan ring can participate in π-π stacking interactions. These interactions contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
4-Tert-butylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group, leading to different applications and reactivity.
5-(4-tert-butylphenyl)furan-2-carboxylic acid: Similar structure but with a phenyl group, affecting its chemical behavior and applications.
Uniqueness: 4-tert-butylfuran-2-carboxylic acid is unique due to the presence of both a tert-butyl group and a carboxylic acid group on the furan ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-tert-butylfuran-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)6-4-7(8(10)11)12-5-6/h4-5H,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVWRIQQQWFTBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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